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Compound of Interest

Compound Name: 6-(Phenylamino)nicotinic acid

Cat. No.: B078365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico assessment of

phenylamino quinazolinone derivatives as potent inhibitors of tyrosinase, a key enzyme in

melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders,

making tyrosinase a significant target for therapeutic intervention in dermatology and

cosmetology. Phenylamino quinazolinones have emerged as a promising class of compounds,

and computational methods play a crucial role in elucidating their mechanism of action and

optimizing their inhibitory potential. This document details the quantitative data from recent

studies, outlines the experimental protocols for key in silico techniques, and visualizes the

underlying pathways and workflows.

Quantitative Inhibitory Data
The inhibitory efficacy of novel phenylamino quinazolinone derivatives has been quantified

through in vitro assays, with subsequent in silico studies providing insights into their structure-

activity relationships. The data presented below summarizes the key findings, with compound

9r identified as a particularly potent inhibitor.
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Compound IC50 (µM)
Inhibition
Type

Ki (µM)
Antioxidant
Activity (%
at 100 µM)

Reference

9r 17.02 ± 1.66 Competitive 14.87 24.67 [1][2][3][4]

Kojic Acid

(Control)
27.56 ± 1.27 - - - [1][2][3][4]

Q1 103 ± 2 Mixed-type
117.07 (Ki),

423.63 (KIS)
- [5]

6n 16.26 ± 2.57 - - - [6]

Experimental Protocols: In Silico Methodologies
The computational assessment of phenylamino quinazolinones as tyrosinase inhibitors typically

involves a multi-step workflow. The following sections detail the methodologies for the key

experiments.

Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor,

providing insights into the binding affinity and interaction patterns.

Protein Preparation: The three-dimensional crystal structure of mushroom tyrosinase is

obtained from the Protein Data Bank (PDB). The protein is prepared by removing water

molecules, adding polar hydrogen atoms, and assigning Kollman charges.

Ligand Preparation: The 2D structures of the phenylamino quinazolinone derivatives are

drawn using chemical drawing software and converted to 3D structures. Energy minimization

is performed using a suitable force field.

Docking Simulation: Software such as AutoDock is commonly used. A grid box is defined to

encompass the active site of the tyrosinase enzyme. The docking parameters are set, and

the Lamarckian genetic algorithm is often employed for the conformational search. The

resulting docking poses are ranked based on their binding energy.[7]
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Interaction Analysis: The best-ranked docking poses are visualized to analyze the

interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino

acid residues in the active site of tyrosinase.[6][8]

Molecular Dynamics (MD) Simulations
MD simulations are employed to study the dynamic behavior of the ligand-protein complex over

time, providing information on its stability.[9]

System Setup: The docked complex of the phenylamino quinazolinone derivative and

tyrosinase is placed in a simulation box with a defined water model. Counter-ions are added

to neutralize the system.

Simulation Protocol: The system undergoes energy minimization, followed by heating to a

physiological temperature and equilibration. The production run is then performed for a

specified duration (e.g., nanoseconds).

Trajectory Analysis: The trajectory from the MD simulation is analyzed to calculate

parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square

Fluctuation (RMSF). These analyses help to assess the stability of the complex and the

flexibility of the protein residues.

Density Functional Theory (DFT) Analysis
DFT calculations are used to understand the electronic properties and reactivity of the potent

derivatives.[2][3]

Computational Details: The geometry of the compounds is optimized, and properties such as

the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital

(LUMO) energies are calculated. The energy gap between HOMO and LUMO provides

insights into the chemical reactivity and stability of the molecule.[1]

ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted

to assess the drug-likeness of the compounds.[7][10][11]
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Methodology: Various computational models and software are used to predict the

pharmacokinetic and toxicological properties of the phenylamino quinazolinone derivatives.

This helps in identifying candidates with favorable ADMET profiles for further development.

Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate the key pathways and

workflows involved in the in silico assessment of phenylamino quinazolinones as tyrosinase

inhibitors.
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Caption: Tyrosinase inhibition by phenylamino quinazolinones.
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Caption: Workflow for in silico assessment of inhibitors.
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Caption: Structure-activity relationship of inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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